![molecular formula C16H18FN3O3 B2966440 4-(4-fluorophenyl)-6-(2-methoxyethyl)-1-methyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 853104-65-1](/img/structure/B2966440.png)

4-(4-fluorophenyl)-6-(2-methoxyethyl)-1-methyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

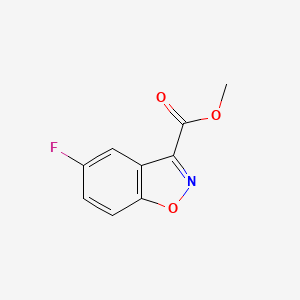

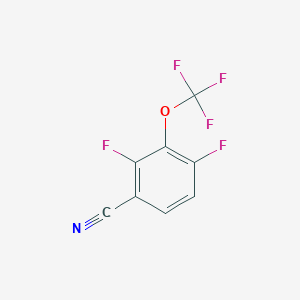

This compound is a derivative of pyrrolo[2,3-d]pyrimidine or pyrazolo[3,4-d]pyrimidine . It is a compound having a structure represented by a specific formula, and it can exist in various forms such as a stereoisomer, a tautomer, a deuterated form, an N-oxide, a solvate, a metabolite, a pharmaceutically acceptable salt or a prodrug .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. In one study, a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues were synthesized as potential inhibitors against PARP-1 . The synthesis process involved cyclization of suitably functionalized pyrimidine-2,4-diones .Molecular Structure Analysis

The molecular structure of this compound is complex and involves several functional groups. The structure is represented by a specific formula . Further analysis of the molecular structure would require more specific data or computational modeling.Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve multiple steps. For example, suitably functionalized pyrimidine-2,4-diones can cyclize intramolecularly to yield novel compounds .科学的研究の応用

Synthesis and Chemical Properties

Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines : This study focuses on the synthesis of novel N-methoxymethylated (MOM) pyrimidine nucleoside mimetics, where an isobutyl side-chain is attached at the C-6 position of the pyrimidine moiety. The research explores synthetic methods and introduces fluorine into the side-chain to develop tracer molecules for non-invasive imaging, such as positron emission tomography (PET) (Kraljević et al., 2011).

Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives : Another study elaborates on the synthesis of pyrrolo[2,3-d]pyrimidine derivatives through a [4 + 2]-cycloaddition reaction. This research contributes to the chemical understanding of pyrrolopyrimidine moieties and their potential applications in developing new chemical entities (Adams et al., 2005).

Electronic and Optical Applications

Electron Transport Layer for Polymer Solar Cells : A novel n-type conjugated polyelectrolyte synthesized for applications as an electron transport layer in inverted polymer solar cells demonstrates the potential of pyrrolo[3,4-c]pyrrole-1,4-dione derivatives in improving power conversion efficiency due to their electron-deficient nature and high conductivity (Hu et al., 2015).

Biological Activity and Applications

Synthesis and Biological Activity of Oxazine-diones : The synthesis of 5-fluoro-1,3-oxazine-2,6(3H)-dione and its inhibitory activity against various microorganisms highlights the potential of pyrimidine derivatives in developing new antimicrobial agents (Bobek et al., 1979).

作用機序

将来の方向性

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. For example, it could be further studied as a potential inhibitor of PARP-1 . Additionally, new synthetic methods could be developed to improve the efficiency and selectivity of its synthesis .

特性

IUPAC Name |

4-(4-fluorophenyl)-6-(2-methoxyethyl)-1-methyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3/c1-19-12-9-20(7-8-23-2)15(21)13(12)14(18-16(19)22)10-3-5-11(17)6-4-10/h3-6,14H,7-9H2,1-2H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOBRFFVGCAYYGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(NC1=O)C3=CC=C(C=C3)F)C(=O)N(C2)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Hydroxyimino)methyl]-6-nitrophenol](/img/structure/B2966372.png)

![N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2966373.png)

![1-(Chloromethyl)-3-(2,5-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2966374.png)

![2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2966375.png)

![1-(2-Furoyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine](/img/structure/B2966380.png)